molecular formula C11H9FN2O B1486801 6-(4-Fluorobenzyl)pyrimidin-4-ol CAS No. 2090849-04-8

6-(4-Fluorobenzyl)pyrimidin-4-ol

Cat. No.: B1486801
CAS No.: 2090849-04-8
M. Wt: 204.2 g/mol
InChI Key: NIAUHLVFVLBVLU-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzyl)pyrimidin-4-ol is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Pyrimidines are a fundamental class of heterocyclic compounds, with numerous natural and synthetic analogs exhibiting a broad spectrum of pharmacological activities . This compound serves as a valuable building block and intermediate for researchers developing novel therapeutic agents. Its core structure is associated with key biological activities, particularly in the development of anti-inflammatory and antidiabetic compounds. Research into pyrimidine derivatives has shown that they can exhibit anti-inflammatory effects by inhibiting the expression and activity of crucial inflammatory mediators, such as prostaglandin E2 (PGE2) . The mechanism often involves the suppression of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins . Furthermore, structurally similar pyrimidine compounds have demonstrated potent inhibitory activity against the α-glucosidase enzyme . Inhibiting this enzyme delays carbohydrate digestion, making such compounds promising candidates for research into the management of type II diabetes . The fluorobenzyl moiety incorporated into the pyrimidine core is a common feature in drug design, often used to modulate the compound's electronic properties, metabolic stability, and binding affinity. This makes this compound a versatile precursor for synthesizing more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAUHLVFVLBVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(4-Fluorobenzyl)pyrimidin-4-ol typically involves nucleophilic substitution reactions on a pyrimidin-4-ol core, where the 6-position is functionalized with a 4-fluorobenzyl group. The core pyrimidin-4-ol scaffold is often prepared or obtained commercially, followed by alkylation with 4-fluorobenzyl halides under basic conditions.

Alkylation of Pyrimidin-4-ol at the 6-Position

A common and effective method for preparing 6-substituted pyrimidin-4-ol derivatives, including this compound, involves the following steps:

  • Starting Materials : Pyrimidin-4-ol and 4-fluorobenzyl chloride or bromide.
  • Base : Potassium carbonate (K₂CO₃) is frequently used to deprotonate the hydroxyl group at the 4-position, enhancing nucleophilicity.
  • Solvent : Dimethylformamide (DMF) is a preferred polar aprotic solvent facilitating the nucleophilic substitution.
  • Reaction Conditions : Stirring at room temperature for approximately 12 hours.

Procedure Summary :

Step Reagents/Conditions Description
1 Pyrimidin-4-ol + 4-fluorobenzyl chloride/bromide Nucleophilic substitution at 6-position
2 K₂CO₃ (1 equivalent) Base to deprotonate pyrimidin-4-ol
3 DMF solvent Polar aprotic solvent
4 Room temperature, 12 h Reaction time and temperature
5 Work-up: Ice-cold water addition, filtration, washing Isolation of product
6 Purification: Column chromatography (silica gel, EtOAc/petroleum ether) Purification of final compound

This method yields the this compound as a solid product after filtration and purification.

Alternative Synthetic Routes and Intermediates

Other studies have explored multi-step synthetic routes involving pyrimidine intermediates and functional group transformations:

  • Formamide-mediated cyclization : Heating pyrimidin-4-amines with formamide at elevated temperatures (110–140 °C) can lead to Schiff base intermediates and subsequent formation of hydroxylated pyrimidine derivatives.
  • Nucleophilic substitution on chlorinated pyrimidines : Chlorination of pyrimidine derivatives followed by substitution with amines or benzyl groups under controlled conditions is another approach.
  • Oxidation and Diels–Alder reactions : More complex synthetic pathways involving oxidation of pyridine derivatives and cycloaddition reactions have been reported for related pyrimidine analogs but are less common for direct synthesis of this compound.

Research Findings and Yield Data

  • The nucleophilic substitution method using potassium carbonate and DMF typically affords moderate to good yields (generally 60–85%) depending on the purity of starting materials and reaction optimization.
  • Reaction times of 8 to 12 hours at room temperature are sufficient to achieve complete conversion.
  • Purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures effectively isolates the pure compound.
  • The method is reproducible and scalable, making it suitable for laboratory synthesis and potential industrial application.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) References
Nucleophilic substitution Pyrimidin-4-ol, 4-fluorobenzyl chloride/bromide, K₂CO₃, DMF, RT, 12 h Simple, mild conditions, good yields 60–85
Formamide cyclization Pyrimidin-4-amine, formamide, heat (110–140 °C) Generates hydroxylated pyrimidines Moderate
Chlorination + nucleophilic substitution Chlorinated pyrimidine, amines or benzyl groups, PCl₅ or SOCl₂ Versatile for various substitutions Variable
Oxidation and Diels–Alder Pyridine derivatives, oxidants, cycloaddition reagents Complex, multi-step synthesis Moderate

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorobenzyl)pyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the pyrimidin-4-ol group to pyrimidin-4-one.

  • Reduction: Reduction reactions can reduce the pyrimidin-4-one back to pyrimidin-4-ol.

  • Substitution: Nucleophilic substitution reactions can replace the fluorine atom on the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyrimidin-4-one derivatives.

  • Reduction: Regeneration of pyrimidin-4-ol.

  • Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: 6-(4-Fluorobenzyl)pyrimidin-4-ol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(4-Fluorobenzyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS: 130841-04-2)

  • Substituent : Methoxy group (electron-donating) at the para position of the phenyl ring.
  • Molecular Weight : 202.21 g/mol .
  • However, reduced electronegativity may decrease binding affinity to electron-deficient biological targets.

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 16097-62-4)

  • Substituent : Trifluoromethyl (electron-withdrawing) at the 6-position and methylthio at the 2-position.
  • Molecular Weight : ~260 g/mol (estimated from ).
  • Impact : The trifluoromethyl group significantly enhances lipophilicity and metabolic resistance. The methylthio group may act as a hydrogen bond acceptor, altering target selectivity compared to the fluorobenzyl derivative .

2-[(2-Chloro-6-fluorobenzyl)thio]pyrimidin-4-ol

  • Substituent : Chloro and fluoro groups on the benzyl ring.
  • Molecular Weight : 270.71 g/mol .

Mizolastine Dihydrochloride (CAS: 1056596-82-7)

  • Structure : Contains a 4-fluorobenzyl group linked to a pyrimidin-4-ol core, similar to the target compound.
  • Application : A second-generation antihistamine used for allergic rhinitis and urticaria. The fluorobenzyl group contributes to its high affinity for histamine H1 receptors .

6-(4-Fluorobenzyl)-2-thioxo-hexahydropyrido[4,3-d]pyrimidin-4-one (CAS: 866873-03-2)

  • Structure : A bicyclic derivative with a thioxo group and hexahydropyrido ring.
  • Molecular Weight : 291.34 g/mol .
  • Impact : The fused ring system introduces conformational rigidity, which may enhance selectivity for enzymatic targets (e.g., kinases) but reduce synthetic accessibility compared to the simpler pyrimidin-4-ol scaffold.

Commercial Availability and Research Utility

Compound CAS Number Suppliers Purity Key Applications
6-(4-Fluorobenzyl)pyrimidin-4-ol 2090849-04-8 1 N/A Intermediate in medicinal chemistry
6-(4-Methoxyphenyl)pyrimidin-4-ol 130841-04-2 1 95% Solubility studies, ligand design
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol 16097-62-4 Multiple N/A Catalyst, drug metabolism studies
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-ol N/A 4 N/A High-throughput screening libraries
  • Key Insight: Compounds with trifluoromethyl or multiple halogen substituents (e.g., ) are more widely available, reflecting their broader utility in drug discovery.

Biological Activity

6-(4-Fluorobenzyl)pyrimidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine core substituted with a fluorobenzyl group. The presence of the fluorine atom enhances the compound's lipophilicity and bioavailability, which are crucial for its pharmacological effects.

Biological Activity

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit various bacterial strains, making it a candidate for further development as an antibacterial agent.

2. Anti-inflammatory Effects
Pyrimidine derivatives, including this compound, have been reported to possess anti-inflammatory activity. For instance, compounds in this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

CompoundCOX-2 Inhibition IC50 (μmol)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

3. Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Preliminary data suggests that it may interfere with cancer cell proliferation and induce apoptosis.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor of specific enzymes involved in inflammatory pathways, such as COX enzymes.
  • Cell Signaling Modulation : It may influence cell signaling pathways critical for cell growth and survival, particularly in cancer cells.

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:

  • Antimicrobial Study : A study assessing the antimicrobial efficacy of various pyrimidine derivatives found that those with fluorinated groups exhibited enhanced activity against Gram-positive bacteria.
  • Anti-inflammatory Research : In vivo models demonstrated that pyrimidine derivatives could significantly reduce inflammation markers in carrageenan-induced paw edema tests.
  • Cancer Cell Line Evaluation : In vitro assays showed that pyrimidine derivatives could inhibit the growth of leukemia cell lines, suggesting potential applications in cancer therapy.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.
  • Clinical Trials : To evaluate therapeutic potential in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-(4-Fluorobenzyl)pyrimidin-4-ol, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-fluorobenzyl halides (e.g., chloride or bromide) with pyrimidin-4-ol derivatives under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or ethanol. Optimization includes temperature control (60–80°C), stoichiometric ratios (1:1.2 for pyrimidin-4-ol:benzyl halide), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >90% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm fluorobenzyl proton signals (δ 7.2–7.4 ppm for aromatic F-substituted protons) and pyrimidine ring protons (δ 8.1–8.3 ppm for C5-H).
  • FT-IR : Identify hydroxyl (3200–3400 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
  • HPLC-MS : Validate molecular ion peaks ([M+H]⁺) and assess purity (>95%) using reverse-phase C18 columns .

Q. How does the 4-fluorobenzyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The fluorine atom enhances lipophilicity (logP ~2.5), improving membrane permeability. Stability studies (TGA/DSC) show decomposition temperatures >200°C, indicating thermal robustness. Solubility in aqueous buffers (pH 7.4) is limited (<1 mg/mL), necessitating DMSO or ethanol as co-solvents for biological assays .

Advanced Research Questions

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Systematic SAR involves:

  • Functional Group Modifications : Replace the hydroxyl group with amino or methyl substituents to assess hydrogen-bonding requirements.
  • Fluorine Positioning : Compare 4-fluorobenzyl vs. 2- or 3-fluoro analogs using enzyme inhibition assays (e.g., kinase targets).
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., π-π stacking with pyrimidine-binding pockets) .

Q. How can contradictory data regarding the compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity.
  • Target Deconvolution : Employ affinity chromatography or CRISPR-Cas9 knockout screens to identify off-target effects.
  • Comparative Assays : Benchmark against known inhibitors (e.g., staurosporine for kinases) to validate selectivity .

Q. What computational approaches predict the binding affinity of this compound with enzyme targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (AMBER or GROMACS) to assess binding stability (RMSD <2 Å).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for fluorine substitution effects on binding.
  • QSAR Models : Train regression models using descriptors like polar surface area and H-bond donors .

Q. What experimental designs optimize metabolic stability and pharmacokinetics (PK) studies?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition.
  • In Vivo PK : Administer IV/PO in rodent models (3–10 mg/kg) with serial blood sampling (LC-MS/MS quantification).
  • Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to track biodistribution .

Q. How can regioselective functionalization of the pyrimidin-4-ol core enhance target specificity?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to introduce substituents at C2/C5 positions.
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura (Pd catalysts) to attach aryl/heteroaryl groups at C6.
  • Protection/Deprotection : Temporarily mask the hydroxyl group with TBSCl for selective modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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